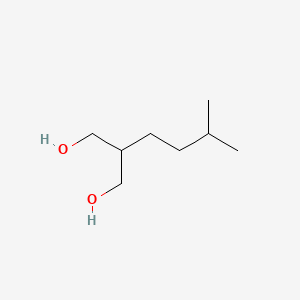![molecular formula C40H55ClN2O2 B14685380 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]- CAS No. 36283-84-8](/img/structure/B14685380.png)
1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(decyloxy)phenyl]methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is a complex organic compound that belongs to the class of substituted benzenediamines. This compound is characterized by the presence of a benzene ring substituted with two amino groups, a chlorine atom, and two decyloxyphenylmethylene groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-benzenediamine and 2-chloro-1,4-phenylenediamine.
Reaction with Decyloxybenzaldehyde: The amino groups of the starting materials react with decyloxybenzaldehyde under acidic conditions to form the corresponding Schiff bases.
Cyclization: The Schiff bases undergo cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: Using batch reactors to control the reaction conditions precisely.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Utilizing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenediamine derivatives.
Applications De Recherche Scientifique
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine: A simpler analog without the decyloxyphenylmethylene groups.
1,4-Benzenediamine, N-phenyl-: Contains a phenyl group instead of decyloxyphenylmethylene groups.
1,2-Benzenediamine, 4-chloro-: Similar structure but with different substitution patterns.
Uniqueness
1,4-Benzenediamine, 2-chloro-N,N’-bis[[4-(decyloxy)phenyl]methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
36283-84-8 |
|---|---|
Formule moléculaire |
C40H55ClN2O2 |
Poids moléculaire |
631.3 g/mol |
Nom IUPAC |
N-[3-chloro-4-[(4-decoxyphenyl)methylideneamino]phenyl]-1-(4-decoxyphenyl)methanimine |
InChI |
InChI=1S/C40H55ClN2O2/c1-3-5-7-9-11-13-15-17-29-44-37-24-19-34(20-25-37)32-42-36-23-28-40(39(41)31-36)43-33-35-21-26-38(27-22-35)45-30-18-16-14-12-10-8-6-4-2/h19-28,31-33H,3-18,29-30H2,1-2H3 |
Clé InChI |
VQLKKQMNLPHIEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


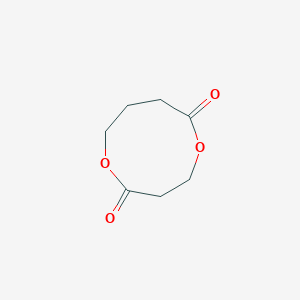

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
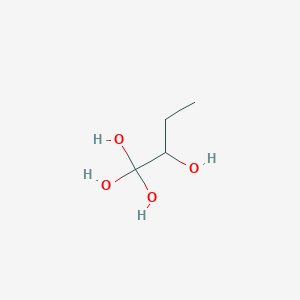



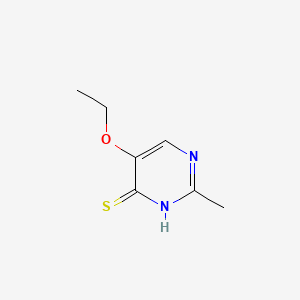
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
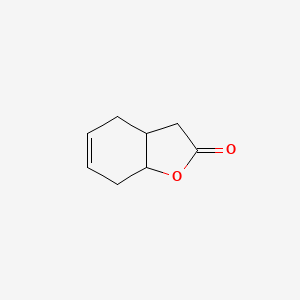
![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

